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Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol

CAS No.: 3964-56-5

Cat. No.: B165030 Get Quote

CAS: 3964-56-5 | Formula: C₆H₄BrClO | MW: 207.45 g/mol [2][3]

Executive Summary
4-Bromo-2-chlorophenol is a disubstituted phenolic intermediate critical in the synthesis of

organophosphate agrochemicals (e.g., propyl bromophos) and specific antimicrobial agents. Its

structural integrity is defined by the precise regiochemistry of the halogen substituents—

chlorine at the ortho position and bromine at the para position relative to the hydroxyl group.[1]

This guide details the spectral "fingerprint" of the molecule, focusing on the unique isotopic

clusters in Mass Spectrometry (MS) and the coupling constants in Nuclear Magnetic

Resonance (NMR) that distinguish it from its isomers (e.g., 2-bromo-4-chlorophenol).

Structural Analysis & Logic
The molecule consists of a benzene ring with three substituents.[1] The spectral interpretation

relies on the electronic effects of these groups:

Hydroxyl (-OH, C1): Strong electron donor; significantly deshields C1 and shields ortho/para

protons.[1]

Chlorine (-Cl, C2): Inductive withdrawer; deshields adjacent protons.[1]

Bromine (-Br, C4): Weak inductive withdrawer; heavy atom effect influences C4 shift.[1]
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Structural Connectivity Diagram
The following diagram illustrates the logical flow for confirming the structure using spectral

data.
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Figure 1: Analytical decision matrix for structural verification.

Mass Spectrometry (MS) Data
The mass spectrum is the most definitive tool for identifying this compound due to the distinct

natural abundance of halogen isotopes:
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(3:1) and

(1:1).[1]

Isotope Pattern Analysis (EI, 70 eV)
The molecular ion (

) appears as a characteristic "triplet" cluster spanning 4 mass units.[1]

Ion m/z
Relative
Abundance
(Approx)

Isotopic
Composition

M 206 77%

M+2 208 100% (Base Peak)

Mixture: (

) + (

)

M+4 210 24%

Interpretation: The relative intensity ratio of roughly 3:4:1 is diagnostic for a molecule containing

exactly one Chlorine and one Bromine atom.[1]

Fragmentation Pathway
m/z 206/208/210: Molecular Ion.

m/z 127: Loss of Bromine (

).[1]

m/z 63: Ring fragmentation (characteristic of halophenols).[1]

m/z 142/144: Loss of CO and HCl (complex rearrangement).

Nuclear Magnetic Resonance (NMR)
NMR confirms the substitution pattern.[1][4] The ortho-coupling (
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Hz) and meta-coupling (

Hz) clearly place the protons at positions 3, 5, and 6.[1]

¹H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm) Multiplicity Integration

Coupling
Constant (

)

Assignment

7.46 Doublet (d) 1H Hz
H3 (between Cl

and Br)

7.28
Doublet of

Doublets (dd)
1H Hz

H5 (adjacent to

Br)

6.90 Doublet (d) 1H Hz
H6 (adjacent to

OH)

5.54 Singlet (s, broad) 1H - -OH (Hydroxyl)

Mechanistic Insight:

H3 (7.46 ppm): Most deshielded due to the combined inductive effects of the ortho-Cl and

ortho-Br. It shows only meta-coupling to H5.[1]

H6 (6.90 ppm): Most shielded aromatic proton due to the electron-donating resonance effect

of the ortho-hydroxyl group. It shows only ortho-coupling to H5.[1]

¹³C NMR Data (100 MHz, CDCl₃)
Predicted/Calculated based on substituent additivity rules.
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Shift (δ ppm) Assignment Environment

151.0 - 153.0 C1 Aromatic C-OH (Deshielded)

132.5 C3
Aromatic C-H (Between

halogens)

131.0 C5 Aromatic C-H

120.5 C2 Aromatic C-Cl

117.0 C6 Aromatic C-H (Ortho to OH)

111.5 C4 Aromatic C-Br

Infrared Spectroscopy (IR)
The IR spectrum validates the functional groups.[1]

Wavenumber (cm⁻¹) Vibration Mode Description

3200 - 3500 O-H Stretch
Broad band, indicates H-

bonding.

1570, 1480 C=C Stretch
Aromatic ring skeletal

vibrations.

1240 C-O Stretch Phenolic C-O bond.

810 - 820 C-H Bend
Out-of-plane bending (1,2,4-

trisubstituted ring).

600 - 700 C-Cl / C-Br
Halogen stretch region

(fingerprint).

Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure sharp peaks and accurate integration, moisture control is vital as water can

exchange with the phenolic proton.[1]
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Solvent Selection: Use CDCl₃ (Chloroform-d) for standard characterization.[1] Use DMSO-d₆

if the OH peak is not visible due to exchange; DMSO will shift the OH peak downfield

(approx 9-10 ppm) and sharpen it due to hydrogen bonding.

Concentration: Dissolve 10-15 mg of 4-Bromo-2-chlorophenol in 0.6 mL of solvent.

Filtration: If the solid contains inorganic salts from synthesis, filter the solution through a

small plug of glass wool into the NMR tube.[1]

Acquisition:

Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).[1]

Scans (NS): 16 (1H), 256-1024 (13C).[1]

Protocol B: GC-MS Analysis
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1]

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program:

Start: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.[1]

Hold: 3 mins.

Detection: EI mode (70 eV). Look for the 206/208/210 cluster at retention time corresponding

to boiling point approx 232°C.[1]

Workflow Visualization

Raw Solid Dissolve in CDCl3
(15mg / 0.6mL) Filter (Glass Wool) Acquire Spectrum
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Figure 2: Standard NMR preparation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165030#spectral-data-for-4-bromo-2-chlorophenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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